3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is a compound belonging to the class of tetrahydroquinolines, which are bicyclic organic compounds containing a quinoline structure. This compound is notable for its potential biological activity and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound is synthesized through various chemical reactions that involve the manipulation of tetrahydroquinoline derivatives. Its structure and properties have been explored in several studies focusing on its biological effects and synthetic methodologies.
3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one can be classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of amines and is specifically categorized as an amino-tetrahydroquinoline derivative.
The synthesis of 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one typically involves multi-step synthetic routes. Common methods include:
The synthesis may utilize reagents such as ammonium acetate or other nitrogen sources to introduce the amino group into the structure. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its connectivity and molecular weight.
3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one can participate in various chemical reactions due to its functional groups:
Reaction conditions such as pH, temperature, and solvent systems are crucial for controlling reaction pathways and achieving desired products.
The mechanism of action for 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one primarily relates to its interactions with biological targets:
Studies have shown that compounds within this class exhibit varying degrees of activity against specific receptors or enzymes involved in disease pathways.
3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one has potential applications in:
This compound exemplifies the diverse utility of tetrahydroquinoline derivatives in medicinal chemistry and highlights ongoing research efforts aimed at exploring their therapeutic potentials.
The core structure comprises a partially saturated bicyclic system: a piperidin-4-one ring fused to a pyridine ring, with key functionalization at C3 (amino group) and C7 (methyl group). The molecule’s planarity is disrupted by saturation at positions 5–8, enhancing conformational flexibility.
Table 1: Key Structural Properties
Property | Value/Description | Method |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O | HRMS |
Molecular Weight | 178.23 g/mol | - |
Hydrogen Bond Donors | 1 (3-NH₂) | Computational |
Hydrogen Bond Acceptors | 2 (C5=O, ring N) | Computational |
XLogP | ~0.7 | Chromatography |
Tautomeric Forms | Keto-amine ↔ Enol-imine | NMR/IR |
Tetrahydroquinolinones gained prominence in the mid-20th century as synthetic analogs of cinchona alkaloids (e.g., quinine). Early routes relied on Doebner-Miller cyclization of anilines with carbonyls, yielding racemic mixtures. The 2000s marked a turning point:
Table 2: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
1950s | Doebner-Miller cyclization | First racemic tetrahydroquinolinones |
2005 | WO2006065842A2 patent filed | Broad therapeutic claims for derivatives |
2012 | Cp*Ir-catalyzed ATH protocols | Enantioselective routes to chiral amines |
2020 | Antiproliferative THQ Schiff bases (Molecules 2020) | Validated 5,6,7,8-THQs in oncology |
Tetrahydroquinolines exhibit multitarget pharmacology due to their bioisosteric relationship with endogenous alkaloids. 3-Amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one shares key attributes:
Table 3: Pharmacological Activities of Key Analogs
Activity | Lead Compound | Target/Mechanism | Potency |
---|---|---|---|
Antiproliferative | (R)-5a (2-methyl-THQ Schiff base) | Mitochondrial ROS in A2780 cells | IC₅₀ = 16 μM |
Anti-inflammatory | Spiro-THQ-pyrimidine 11a | COX-2/PGE₂ suppression | 72% edema inhibition [9] |
Kinase Inhibition | 3-Amino-4-aryl-THQ derivative | VEGFR-2 ATP pocket | IC₅₀ = 0.4 μM [4] |
Antimicrobial | THQ-hydrazone 3a | DNA gyrase B | MIC = 4 µg/mL [10] |
Concluding Remarks
3-Amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one exemplifies the versatility of partially saturated quinolines. Its synthetic tractability, tunable stereochemistry, and capacity for multi-target engagement position it as a scaffold of sustained interest—particularly in oncology and inflammation. Future work requires elucidating its specific target affinities and in vivo efficacy.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: